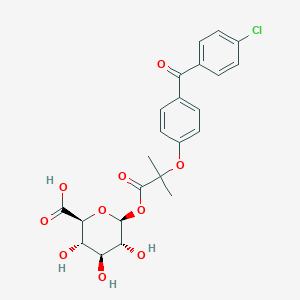

![molecular formula C19H19ClO4 B194606 Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate CAS No. 42019-08-9](/img/structure/B194606.png)

Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate

Vue d'ensemble

Description

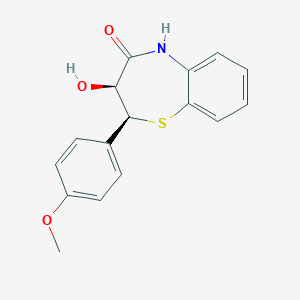

Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is a chemical compound with the molecular formula C19H19ClO4 . It is also known as Fenofibric acid ethyl ester . The molecular weight of this compound is 346.8 g/mol .

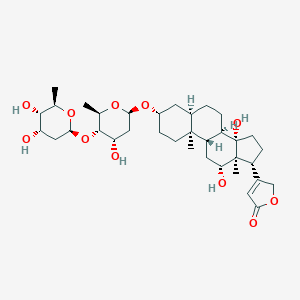

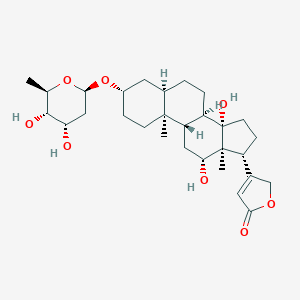

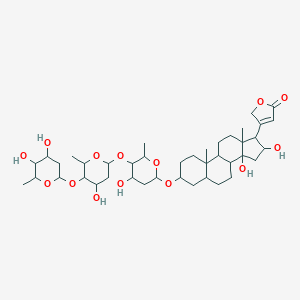

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The InChI string representation of the molecule isInChI=1S/C19H19ClO4/c1-4-23-18(22)19(2,3)24-16-11-7-14(8-12-16)17(21)13-5-9-15(20)10-6-13/h5-12H,4H2,1-3H3 . The Canonical SMILES representation is CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl . Physical And Chemical Properties Analysis

The compound has a molecular weight of 346.8 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 7 rotatable bonds .Applications De Recherche Scientifique

Pharmaceutical Reference Standards

This compound is used as a Pharmaceutical Reference Standard . These standards are used in the pharmaceutical industry to ensure the quality of pharmaceutical products.

Impurity Reference Materials

“Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate” is also used as an Impurity Reference Material . These materials are used in the pharmaceutical industry to identify and quantify impurities in pharmaceutical products .

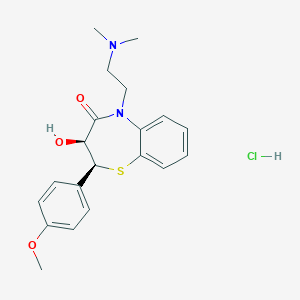

Cardiac Drugs and Beta Blockers

This compound is categorized under Cardiac drugs and Beta blockers . These are drugs that are used to manage cardiac diseases such as hypertension, angina, and arrhythmias .

Antihyperlipidemics

It is also classified as an Antihyperlipidemic drug . Antihyperlipidemics are drugs used to lower lipid levels in the blood and are used in the treatment of high cholesterol and related conditions .

Fenofibrate Impurity

“Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate” is known as a Fenofibrate Impurity . Fenofibrate is a drug used to lower cholesterol levels. This compound is an impurity that can be found in fenofibrate during its synthesis .

Synthesis of New Pharmaceuticals

This compound can be used in the synthesis of new pharmaceuticals . Medicinal chemists can use this compound as a starting point to design and synthesize new pharmaceuticals .

Mécanisme D'action

Target of Action

The primary target of Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, also known as Fenofibrate, is the liver cholesterol homeostasis . This system plays a central role in controlling circulating cholesterol levels and in the development of atherosclerosis .

Mode of Action

Fenofibrate interacts with its targets by inhibiting cholesterol synthesis and esterification . The key interrelated events are liver uptake of cholesterol by the LDL receptors, the endogenous biosynthesis of cholesterol, its transformation and elimination as bile acids, and its storage in the form of cholesteryl ester by the action of acyl coenzyme A cholesterol acyltransferase (ACAT) .

Biochemical Pathways

The compound affects the metabolic pathways of cholesterol synthesis and esterification . Investigations were carried out on these two metabolic pathways using fenofibrate .

Pharmacokinetics

The compound, administered by the oral route, is readily and entirely transformed into fenofibric acid (LF 153) which in turn can be partially metabolized in a reduced derivative, LF 433

Result of Action

The potent cholesterol-lowering effect has been demonstrated with fenofibrate . Inhibition of cholesterol synthesis and esterification have been proven successful in the control of hypercholesterolemia and its consequences .

Propriétés

IUPAC Name |

ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClO4/c1-4-23-18(22)19(2,3)24-16-11-7-14(8-12-16)17(21)13-5-9-15(20)10-6-13/h5-12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAROHEJQMZXNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962166 | |

| Record name | Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

CAS RN |

42019-08-9 | |

| Record name | Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of the benzene rings in Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate?

A1: The abstract states that the dihedral angle between the mean planes of the benzene rings in Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is 126.8° []. This indicates a non-planar conformation where the two benzene rings are significantly twisted relative to each other.

Q2: What types of intermolecular interactions are present in the crystal structure of Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate?

A2: The abstract mentions the presence of weak C—H⋯O interactions in the crystal structure of Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate []. These interactions likely contribute to the overall packing arrangement of the molecules within the crystal lattice.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.